tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate

Chiral building block Enantiomeric excess Asymmetric synthesis

tert-Butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate (CAS 1257293-73-4) is a chiral bicyclic amine building block featuring a BoC-protected azetidine ring substituted at the 3-position with an (S)-3-hydroxypyrrolidine moiety. Its molecular formula is C₁₂H₂₂N₂O₃ and its molecular weight is 242.31 g/mol.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1257293-73-4
Cat. No. B1525805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate
CAS1257293-73-4
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)O
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3/t10-/m0/s1
InChIKeyINNSLFVFDMOBJY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate: A Chiral Bicyclic Building Block for Asymmetric Synthesis


tert-Butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate (CAS 1257293-73-4) is a chiral bicyclic amine building block featuring a BoC-protected azetidine ring substituted at the 3-position with an (S)-3-hydroxypyrrolidine moiety. Its molecular formula is C₁₂H₂₂N₂O₃ and its molecular weight is 242.31 g/mol . The compound is supplied at purities of 95–98+% with an enantiomeric excess (ee) of 97% and requires refrigerated storage at 2–8 °C . It serves primarily as a stereochemically defined intermediate in medicinal chemistry and drug discovery, with commercial availability from multiple global suppliers .

Why Generic Substitution of tert-Butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate Fails: The Stereochemical and Physicochemical Rationale


In-class azetidine–pyrrolidine building blocks—including the racemic mixture (CAS 178311-47-2), the des‑hydroxy analog (CAS 1019008-21-9), and the (R)-enantiomer (CAS 1257293-75-6)—cannot be interchanged with the (S)-enantiomer CAS 1257293-73-4 without compromising downstream experimental outcomes. The (S)-stereochemistry at the pyrrolidine 3-position dictates the spatial orientation of the hydroxyl group, which is essential for stereospecific hydrogen-bonding interactions, molecular recognition, and the three-dimensional structure of derived bioactive molecules . The hydroxyl group further distinguishes the target compound from the des‑hydroxy analog by contributing one additional hydrogen-bond donor (HBD), increasing topological polar surface area (TPSA), and lowering logP—all parameters that directly influence solubility, permeability, and target engagement [1]. These multidimensional differences mean that substitution with a racemate, opposite enantiomer, or des‑hydroxy variant requires independent experimental re‑validation and cannot be assumed to be functionally equivalent.

Quantitative Differentiation of tert-Butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate vs. Closest Analogs: An Evidence-Based Selection Guide


Enantiomeric Purity: 97% ee (S)-Enantiomer vs. Racemic Mixture

The target compound (CAS 1257293-73-4) is supplied with an enantiomeric excess (ee) of 97% as determined by chiral HPLC . In contrast, the racemic mixture (CAS 178311-47-2) contains a 1:1 ratio of (S)- and (R)-enantiomers, yielding an ee of 0% . No further purification is required when using the target compound for stereospecific applications.

Chiral building block Enantiomeric excess Asymmetric synthesis

Hydrogen-Bond Donor Count: 1 (Target) vs. 0 (Des-Hydroxy Analog CAS 1019008-21-9)

The target compound possesses one hydrogen-bond donor (the pyrrolidine 3-hydroxyl group), as confirmed by computed molecular descriptors . The des‑hydroxy analog tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (CAS 1019008-21-9) lacks this hydroxyl substituent and has zero H-bond donors [1]. This difference directly impacts the molecule's capacity for directional hydrogen bonding in both synthetic intermediates and final bioactive compounds.

Hydrogen bonding Ligand efficiency Solubility

Lipophilicity (SlogP) and Topological Polar Surface Area (TPSA) Comparison

The target compound exhibits a computed SlogP of 0.6723 and a TPSA of 53.01 Ų . This places it in a more hydrophilic and polar region of chemical space compared to the des‑hydroxy analog, which has a reported logP of approximately 1.70 and a TPSA of 32.78 Ų [1]. The combination of lower logP and higher TPSA suggests superior aqueous solubility but potentially reduced passive membrane permeability relative to the less polar analog.

Drug-likeness ADME Physicochemical profiling

Commercial Pricing: Chiral Premium vs. Racemate

The (S)-enantiomer commands a significant price premium relative to the racemic mixture, reflecting the additional manufacturing cost of asymmetric synthesis or chiral resolution. Fujifilm Wako lists the target compound at approximately ¥127,500 per gram . The racemic analog (CAS 178311-47-2, 95% purity) is available from alternative suppliers at a substantially lower price point per gram . This price differential must be weighed against the cost of in-house chiral separation if the racemate were substituted.

Procurement Cost analysis Chiral premium

Storage Requirements: Refrigerated (2–8 °C) vs. Ambient Storage

The target compound requires refrigerated storage at 2–8 °C to maintain chemical integrity and enantiomeric purity . In contrast, the des‑hydroxy analog (CAS 1019008-21-9) is reported to be stable at ambient temperature . This difference indicates that the hydroxyl group introduces additional reactivity or hygroscopicity that necessitates cold-chain handling.

Stability Logistics Storage compliance

Optimal Application Scenarios for tert-Butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate Based on Quantitative Evidence


Stereospecific Synthesis of Chiral Drug Candidates Requiring Defined (S)-Configuration

When a synthetic route demands an enantiopure (S)-configured building block—for example, in the construction of AT₂ receptor antagonists or other chirality-sensitive targets—the 97% ee (S)-enantiomer eliminates the need for post-synthetic chiral resolution . The racemic mixture (0% ee) would introduce a 50% impurity of the undesired (R)-enantiomer, necessitating costly separation and reducing overall yield.

Lead Optimization Programs Where Hydrogen-Bond Donor Capacity Is a Design Requirement

In medicinal chemistry campaigns where a hydrogen-bond donor is required for target engagement (e.g., kinase hinge-binding motifs or protease inhibitor design), the target compound's single HBD (from the pyrrolidine 3-OH) provides an essential pharmacophoric element absent in the des‑hydroxy analog (0 HBD) [1]. This functional handle can also serve as a derivatization point for prodrug strategies or property modulation.

Physicochemical Property Modulation in CNS or Solubility-Limited Programs

When reduced lipophilicity and increased polarity are desired—such as in CNS drug discovery where lower logP correlates with reduced hERG binding and improved metabolic stability—the target compound's SlogP of 0.67 and TPSA of 53.01 Ų offer a meaningfully different starting point compared to the des‑hydroxy analog (logP ≈ 1.70; TPSA = 32.78 Ų). This difference can steer lead series toward more favorable developability profiles.

Process Chemistry and Scale-Up Requiring Cold-Chain Logistics Planning

For kilo-lab or pilot-plant scale-up, the refrigerated storage requirement (2–8 °C) of the target compound must be incorporated into logistics and facility planning. Laboratories lacking cold-storage capacity may consider the ambient-stable des‑hydroxy analog as a preliminary surrogate for route scouting, with the understanding that the stereochemical and H-bond advantages of the target compound will be lost and must be separately validated.

Quote Request

Request a Quote for tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.